Bromosuccinic acid
Overview
Description
Mechanism of Action
Target of Action
Bromosuccinic acid, also known as 2-Bromosuccinic acid, is a dicarboxylic acid that is succinic acid substituted at position 2 by a bromine atom One study suggests that dl-hydrazinosuccinic acid, synthesized by the reaction of dl-bromosuccinic acid with hydrazine, strongly inhibited aspartate aminotransferase . Aspartate aminotransferase is an enzyme that plays a key role in amino acid metabolism.
Mode of Action
The inhibition of aspartate aminotransferase by a derivative of this compound suggests that it may interact with this enzyme, potentially altering its function .
Biochemical Pathways
Given its potential interaction with aspartate aminotransferase, it may influence amino acid metabolism .
Result of Action
The inhibition of aspartate aminotransferase by a derivative of this compound suggests that it may influence the function of this enzyme, potentially affecting amino acid metabolism .
Action Environment
Safety data suggests that it may form a combustible dust-air mixture if dispersed . This suggests that the physical form and handling of the compound could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves adding 40% hydrobromic acid to fumaric acid, followed by saturation with hydrogen bromide gas. The mixture is then heated in an oil bath at 105-130°C for six hours to obtain the crude product. The crude product is dissolved in water, extracted with ether, and then recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment such as reflux condensers, magnetic stirrers, and rotary evaporators is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bromosuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can add to alkenes and alkynes under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Addition Reactions: Bromine or other halogens can be used in the presence of catalysts.
Major Products Formed:
Substitution Reactions: Products include various substituted succinic acids.
Oxidation and Reduction: Products include different carboxylic acids and alcohols.
Addition Reactions: Products include dithis compound and other halogenated compounds.
Scientific Research Applications
Bromosuccinic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: It is used in the production of chemicals, food additives, and other industrial applications.
Comparison with Similar Compounds
Succinic Acid: The parent compound of bromosuccinic acid, lacking the bromine substitution.
Dithis compound: A compound with two bromine atoms substituted at different positions.
Bromomalonic Acid: Another brominated dicarboxylic acid with different structural properties.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870797 | |
Record name | 2-Bromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923-06-8 | |
Record name | Bromosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromosuccinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOSUCCINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3K54IBV7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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